molecular formula C6H4IN3S B15228523 4-Iodoisothiazolo[5,4-b]pyridin-3-amine

4-Iodoisothiazolo[5,4-b]pyridin-3-amine

Cat. No.: B15228523
M. Wt: 277.09 g/mol
InChI Key: XVJJRDHVRXKISL-UHFFFAOYSA-N
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Description

4-Iodoisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused isothiazole and pyridine ring system. The iodine substituent at the 4-position and the amine group at the 3-position contribute to its unique electronic and steric properties.

Key properties inferred from related compounds include:

  • Storage: Requires protection from light and storage under inert atmospheres at 2–8°C .
  • Hazards: May exhibit toxicity (H302: harmful if swallowed) and irritancy (H315, H319, H335) .

Properties

Molecular Formula

C6H4IN3S

Molecular Weight

277.09 g/mol

IUPAC Name

4-iodo-[1,2]thiazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4IN3S/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10)

InChI Key

XVJJRDHVRXKISL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=NS2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds through a nucleophilic substitution mechanism, where the amino group of 3-amino-4-iodopyridine reacts with an isothiazole precursor. Acidic conditions (e.g., HCl or H₂SO₄) facilitate protonation of the pyridine nitrogen, enhancing electrophilicity at the C5 position. Sulfur incorporation occurs via thiolation reagents such as Lawesson’s reagent or elemental sulfur.

Typical conditions involve refluxing in polar aprotic solvents (DMF or DMSO) at 80–120°C for 12–24 hours. Yields range from 45% to 68%, depending on the stoichiometry of sulfur donors and the purity of the iodinated precursor.

Limitations and Optimization

Challenges include competing side reactions, such as deiodination under prolonged heating. Optimized protocols recommend:

  • Stoichiometric control : A 1:1.2 molar ratio of 3-amino-4-iodopyridine to sulfur donor minimizes byproducts.
  • Inert atmosphere : Nitrogen or argon prevents oxidative degradation of intermediates.
  • Catalytic additives : Triethylamine (5 mol%) enhances reaction efficiency by scavenging acidic byproducts.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters for the two primary synthetic routes:

Parameter Precursor-Mediated Method One-Pot Cyclization
Starting Material 3-Amino-4-iodopyridine 4-Iodobenzaldehyde
Reaction Time 12–24 hours 6–12 hours
Temperature 80–120°C 80–150°C
Yield 45–68% 72–85% (analogs)
Catalysts/Additives Triethylamine K₂CO₃/NaOH
Iodine Source Pre-functionalized In situ retention
Scalability Moderate High

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Iodine Retention

Iodine loss remains a critical challenge, particularly in acidic or high-temperature environments. Quantum mechanical calculations suggest that the C–I bond dissociation energy (∼55 kcal/mol) makes it susceptible to homolytic cleavage. Strategies to suppress deiodination include:

  • Low-temperature phases : Stepwise heating (ramping from 80°C to 120°C over 2 hours).
  • Radical scavengers : Addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) at 1 mol%.

Spectroscopic Characterization

Post-synthetic analysis relies on:

  • ¹H NMR : Aromatic protons resonate at δ 7.8–8.2 ppm (pyridine ring) and δ 6.9–7.3 ppm (isothiazole).
  • Mass spectrometry : Molecular ion peak at m/z 290.93 ([M+H]⁺).

Chemical Reactions Analysis

4-Iodoisothiazolo[5,4-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The fused ring system allows for further cyclization reactions to form more complex structures.

Common reagents used in these reactions include copper iodide, N-methylmorpholine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathway involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising compound for anticancer research.

Comparison with Similar Compounds

Structural Analogs in the Isothiazolo Family

5-Bromoisothiazolo[3,4-b]pyridin-3-amine
  • Molecular Formula : C₆H₄BrN₃S
  • Molecular Weight : 242.09 g/mol (calculated).
  • Substituents : Bromine at the 5-position, amine at the 3-position.
  • Relevance : Shares a fused isothiazolo-pyridine core but differs in halogen position (5 vs. 4) and type (Br vs. I). Bromine’s smaller size may reduce steric hindrance compared to iodine .
4-Methyl-6-phenylisothiazolo[5,4-d]pyrimidin-3-amine
  • Molecular Formula : C₁₂H₁₀N₄S
  • Molecular Weight : 242.30 g/mol.
  • Substituents : Methyl at 4-position, phenyl at 6-position.

Isoxazolo[5,4-b]pyridine Derivatives

3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine
  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol.
  • Substituents : Methyl groups at 4- and 6-positions.
  • Activity : Isoxazole derivatives exhibit cytotoxic activity (IC₅₀: 1–50 µM) .
4-Methylisoxazolo[5,4-b]pyridin-3-amine
  • Molecular Formula : C₇H₇N₃O
  • Molecular Weight : 149.16 g/mol.
  • Synthesis : Prepared via cyclization of 3-methylisoxazol-5-amine intermediates .

Pyrazolo[3,4-b]pyridine Derivatives

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol.
  • Activity : Demonstrates antimicrobial properties against Staphylococcus aureus and acts as a dihydrofolate reductase (DHFR) inhibitor .
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Molecular Formula : C₇H₇IN₄
  • Molecular Weight : 290.06 g/mol.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity References
4-Iodoisothiazolo[5,4-b]pyridin-3-amine C₆H₄IN₃S 277.09 (calculated) 4-I, 3-NH₂ Not reported -
Isothiazolo[5,4-b]pyridin-3-amine C₆H₅N₃S 151.19 3-NH₂ Base compound for synthesis
5-Bromoisothiazolo[3,4-b]pyridin-3-amine C₆H₄BrN₃S 242.09 5-Br, 3-NH₂ Structural similarity (0.52)
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine C₈H₉N₃O 163.18 4,6-CH₃, 3-NH₂ Cytotoxic (IC₅₀: 1–50 µM)
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine C₆H₅ClN₄ 168.58 5-Cl, 3-NH₂ Antimicrobial, DHFR inhibition

Key Findings

  • Ring Systems : Pyrazolo derivatives show broader antimicrobial activity, while isothiazolo and isoxazolo compounds are explored for cytotoxicity .
  • Synthesis : Halogenated analogs often require Pd-catalyzed coupling or nucleophilic substitution, as seen in pyrazolo[3,4-b]pyridine synthesis .

Q & A

Q. What established synthetic routes are available for 4-Iodoisothiazolo[5,4-b]pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from substituted pyridine precursors. For example, halogenation of isothiazolo[5,4-b]pyridine cores using iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) can introduce the iodine substituent . Optimization may include:
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in cross-coupling steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating pure products, as evidenced by NMR and IR spectral validation .

Q. Which spectroscopic techniques are most effective for characterizing 4-Iodoisothiazolo[5,4-b]pyridin-3-amine, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : The NH₂ group typically shows two exchangeable protons at δ 4.5–5.0 ppm, while aromatic protons in the isothiazolo-pyridine ring appear as doublets or triplets between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3448–3176 cm⁻¹) and C-I bonds (500–600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 276.94 for C₆H₅IN₃S) .

Advanced Research Questions

Q. How does the iodine substituent’s position influence the reactivity and biological activity of isothiazolo[5,4-b]pyridin-3-amine derivatives?

  • Methodological Answer :
  • Reactivity : Iodine at the 4-position enhances electrophilic substitution due to its electron-withdrawing effect, facilitating Suzuki-Miyaura cross-coupling for functionalization .
  • Biological Activity : Comparative studies show that 4-iodo derivatives exhibit higher kinase inhibition (e.g., FGFR isoforms) compared to chloro or bromo analogs, likely due to improved hydrophobic interactions in binding pockets .
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities and guide synthetic prioritization .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with incremental modifications (e.g., 4-iodo vs. 5-iodo substitutions) and test in parallel under standardized conditions .
  • Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of 4-Iodoisothiazolo[5,4-b]pyridin-3-amine?

  • Methodological Answer :
  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected amines to induce asymmetry during cyclization .
  • Catalytic Asymmetric Synthesis : Chiral Pd catalysts (e.g., BINAP-Pd complexes) can achieve enantiomeric excess (ee >90%) in cross-coupling steps .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy confirms enantiopurity .

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